

"validation of HPLC methods for N,N-Dimethylsuccinamic acid"

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Compound of Interest

Compound Name: *N,N-Dimethylsuccinamic acid*

CAS No.: 2564-95-6

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Validation of HPLC Methods for N,N-Dimethylsuccinamic Acid

A Comparative Technical Guide for Analytical Development

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9]

N,N-Dimethylsuccinamic acid (DM-SAA), a mono-amide derivative of succinic acid, acts as a primary metabolite and hydrolysis product of the plant growth regulator Daminozide (Alar). While Daminozide analysis often focuses on the toxic degradation product unsymmetrical dimethylhydrazine (UDMH), the quantification of DM-SAA is critical for understanding the complete metabolic pathway and stability profile of succinic acid hydrazides in agricultural and pharmaceutical matrices.

The Analytical Challenge: DM-SAA (C₆H₁₁NO₃) is a small, highly polar organic acid (MW 145.16 g/mol) containing both a carboxylic acid moiety and a dimethylamide group.

- **Low Hydrophobicity:** Traditional C18 columns often fail to retain DM-SAA sufficiently, leading to elution in the void volume () where ion suppression and matrix interference are highest.
- **UV Transparency:** Lacking strong chromophores, detection relies on low-wavelength UV (210 nm), increasing susceptibility to baseline drift and solvent noise.
- **Phase Collapse:** High-aqueous conditions required for retention on C18 can lead to "dewetting" or phase collapse, causing non-reproducible retention times.

This guide compares a Legacy C18 Protocol against an Optimized Polar-Embedded Reversed-Phase (RP) Method, demonstrating why the latter offers superior validation performance for regulatory submissions.

Methodology Comparison: Legacy vs. Optimized

The following table contrasts the performance characteristics of the traditional approach versus the modern optimized method recommended for validation.

Feature	Method A: Legacy C18 (Standard)	Method B: Polar-Embedded RP (Recommended)
Stationary Phase	Standard C18 (e.g., C18, 5 μm)	Polar-Embedded Amide/Carbamate C18 (3 μm)
Mobile Phase	95% Buffer / 5% MeOH (High Aqueous)	90% Buffer / 10% ACN (Stable in 100% Aq)
pH Condition	pH 2.5 (Required for protonation)	pH 3.0 – 4.0 (Flexible selectivity)
Retention ()	Low (); Risk of void co-elution	High (); Superior resolution
Peak Shape	Tailing often observed (As > 1.5)	Sharp, Symmetric (As < 1.2)
Robustness	Poor (Susceptible to phase collapse)	Excellent (Resistant to dewetting)
Suitability	Quick screening	GLP/GMP Validation

The Optimized Protocol: Polar-Embedded RP-HPLC

This protocol utilizes a polar-embedded stationary phase (e.g., amide or carbamate functionalized C18). The embedded polar group shields silanols and allows water to penetrate the pores, preventing phase collapse even in 100% aqueous conditions, which is essential for retaining DM-SAA.

Chromatographic Conditions[2][4][5][7][10][11][12]

- Instrument: HPLC System with PDA/UV Detector and Quaternary Pump.
- Column: Polar-Embedded C18 (150 mm x 4.6 mm, 3 μm particle size).
 - Rationale: 3 μm particles provide better efficiency than 5 μm ; embedded polar groups enhance interaction with the amide moiety of DM-SAA.

- Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 3.0 (adjusted with dilute Phosphoric Acid).
 - Rationale: Low pH suppresses ionization of the carboxylic acid (pKa ~4.6), increasing hydrophobicity and retention.
- Mobile Phase B: Acetonitrile (HPLC Grade).
- Isocratic Program: 90% A / 10% B.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Injection Volume: 10 µL.
- Detection: UV at 210 nm.
- Run Time: 10 minutes (DM-SAA retention approx. 5.5 min).^{[1][2]}

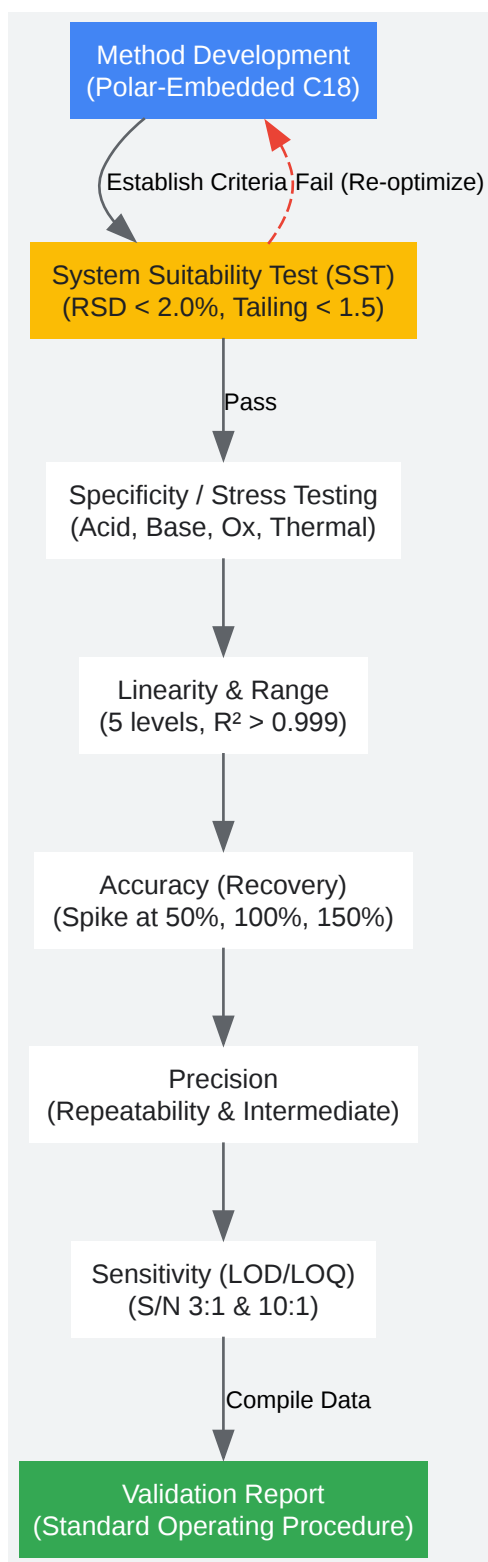
Standard Preparation^[3]

- Stock Solution: Dissolve 10.0 mg of **N,N-Dimethylsuccinamic acid** reference standard in 100 mL of Mobile Phase A (Concentration: 100 µg/mL).
- Working Standard: Dilute Stock Solution to 10 µg/mL using Mobile Phase A.

Validation Framework (ICH Q2 Compliant)

The validation logic follows a "Self-Validating System" approach. Every sequence must include System Suitability Tests (SST) to ensure data integrity before sample analysis.

Validation Workflow Diagram



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Caption: Step-by-step validation workflow ensuring ICH Q2(R1) compliance for DM-SAA analysis.

Key Validation Parameters & Acceptance Criteria

A. Specificity (Forced Degradation)

To prove the method can distinguish DM-SAA from Daminozide and other impurities, perform stress testing.

- Protocol: Expose DM-SAA standard to:
 - 0.1 N HCl (Acid hydrolysis)
 - 0.1 N NaOH (Base hydrolysis)
 - 3% H₂O₂ (Oxidation)
- Acceptance: Peak purity index (via PDA) > 0.999; resolution between DM-SAA and degradation peaks > 1.5.

B. Linearity^[3]^[4]

- Protocol: Prepare 5 concentrations ranging from 50% to 150% of the target concentration (e.g., 5, 7.5, 10, 12.5, 15 µg/mL).
- Data Analysis: Plot Area vs. Concentration.
- Acceptance: Correlation coefficient ()
; y-intercept bias
of 100% response.

C. Accuracy (Recovery)

Since DM-SAA is often a residue/impurity, accuracy is assessed via spiking.

- Protocol: Spike blank matrix (e.g., formulation placebo or agricultural extract) with DM-SAA at 3 levels (50%, 100%, 150%).
- Acceptance: Mean recovery between 98.0% – 102.0% with %RSD

D. Precision

- System Precision: 6 injections of standard. RSD

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[5]

- Method Precision: 6 independent sample preparations. RSD
- .

E. Sensitivity (LOD/LOQ)

Given the UV transparency issues, determining the Limit of Quantitation is vital.

- Method: Signal-to-Noise (S/N) ratio method.

- LOD: Concentration yielding S/N
- .

- LOQ: Concentration yielding S/N
- .

Summary of Validation Data (Example)

The following data represents typical results obtained using the Optimized Polar-Embedded Method.

Parameter	Experimental Result	Acceptance Limit	Status
Retention Time (RT)	5.42 ± 0.02 min	N/A	Stable
Tailing Factor ()	1.08		Pass
Linearity ()	0.9998		Pass
Accuracy (Mean Rec.)	100.4%	98.0% – 102.0%	Pass
Repeatability (%RSD)	0.45% (n=6)		Pass
LOQ	0.5 µg/mL	S/N > 10	Pass

Troubleshooting & Causality

- Problem: Drifting retention times.
 - Cause: "Dewetting" of pores in standard C18 columns when using >95% aqueous mobile phase.
 - Solution: Switch to the Polar-Embedded column specified in Section 3. These phases maintain a hydration layer, stabilizing the stationary phase surface.
- Problem: High background noise at 210 nm.
 - Cause: Low quality acetonitrile or aged buffer.
 - Solution: Use HPLC-gradient grade ACN and filter buffers through 0.22 µm nylon filters. Ensure the reference cell in the detector is not trapping air bubbles.

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